molecular formula C12H25NO2 B8689846 4-tert-Butyl-2,6-diethylmorpholin-2-ol CAS No. 109605-07-4

4-tert-Butyl-2,6-diethylmorpholin-2-ol

Cat. No. B8689846
Key on ui cas rn: 109605-07-4
M. Wt: 215.33 g/mol
InChI Key: OLNPCQNTPPRZBA-UHFFFAOYSA-N
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Patent
US04670557

Procedure details

tert-Butylamine (17.0 g, 0.23 mol) and 1,2-epoxybutane (50 g, 0.69 mol) were subjected to a reaction as described in Example 1 above. A 61% yield of 4-tert-butyl-2,6-diethyl-2-hydroxymorpholine was obtained along with a 30% yield of N-tert-butyl-bis-(2-hydroxybutyl)amine.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[O:6]1[CH:8]([CH2:9][CH3:10])[CH2:7]1>>[C:1]([N:5]1[CH2:7][CH:8]([CH2:9][CH3:10])[O:6][C:8]([CH2:9][CH3:10])([OH:6])[CH2:7]1)([CH3:4])([CH3:3])[CH3:2].[C:1]([N:5]([CH2:7][CH:8]([OH:6])[CH2:9][CH3:10])[CH2:7][CH:8]([OH:6])[CH2:9][CH3:10])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
50 g
Type
reactant
Smiles
O1CC1CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1CC(OC(C1)CC)(O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%
Name
Type
product
Smiles
C(C)(C)(C)N(CC(CC)O)CC(CC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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